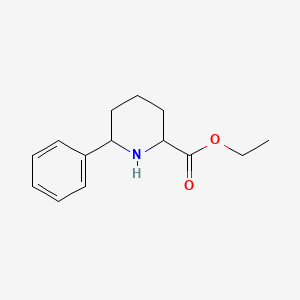

Ethyl 6-phenylpiperidine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-phenylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYDSCPXUVCTPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCC(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647078 | |

| Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137664-24-4 | |

| Record name | Ethyl 6-phenylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-Phenylpiperidine-2-Carboxylate: Structural Architecture & Synthetic Methodology

Executive Summary

Ethyl 6-phenylpiperidine-2-carboxylate (CAS: 1137664-24-4) represents a critical scaffold in medicinal chemistry, serving as a functionalized pipecolic acid derivative.[1] Structurally, it consists of a saturated piperidine ring substituted with an ethyl ester at the C2 position and a phenyl group at the C6 position. This 2,6-disubstitution pattern introduces significant stereochemical complexity, creating cis and trans diastereomers that exhibit distinct thermodynamic stabilities and pharmacological profiles.

This guide provides a comprehensive technical analysis of the molecule, focusing on its stereochemical behavior, validated synthetic pathways via catalytic hydrogenation, and its utility as an intermediate in the development of C5aR antagonists and novel CNS agents.

Chemical Identity & Physicochemical Profile

Nomenclature & Identification

-

Common Aliases: 6-Phenylpipecolic acid ethyl ester

-

Molecular Formula:

-

Molecular Weight: 233.31 g/mol

Structural Analysis

The molecule features a secondary amine within a six-membered ring. The relative orientation of the C2-ester and C6-phenyl groups dictates the spatial occupancy and potential receptor binding.

| Property | Description |

| Core Scaffold | Piperidine (Hexahydropyridine) |

| Substituents | C2: Ethoxycarbonyl (-COOEt) C6: Phenyl (-Ph) |

| Chirality | Two stereocenters (C2, C6).[3] Four possible stereoisomers: • cis-(2R,6S) (meso-like relative config, but chiral due to substitution diff) • cis-(2S,6R) • trans-(2R,6R) • trans-(2S,6S) |

| Basicity | Secondary amine ( |

Stereochemical Dynamics: The Cis/Trans Paradigm

Understanding the conformational preference of the 2,6-disubstituted piperidine ring is crucial for synthesis and activity.

Thermodynamic Stability

In 2,6-disubstituted piperidines, the cis-isomer is generally the thermodynamically preferred product.

-

Cis-Isomer (Diequatorial): Both the bulky phenyl group and the ester group can adopt the equatorial position in the chair conformation. This minimizes 1,3-diaxial strain.

-

Trans-Isomer (Axial/Equatorial): One substituent is forced into an axial position, incurring significant steric penalty (1,3-diaxial interactions).

Stereochemical Pathway Diagram

Figure 1: Stereochemical outcome of pyridine reduction. The cis-isomer is favored due to the ability to adopt a diequatorial chair conformation.

Synthetic Methodology

The most robust route to ethyl 6-phenylpiperidine-2-carboxylate is the catalytic reduction of its heteroaromatic precursor, ethyl 6-phenylpicolinate .

Precursor Synthesis

The pyridine precursor is synthesized via a Minisci-type reaction or transition-metal catalyzed cross-coupling (Suzuki-Miyaura) of ethyl 6-halopicolinate with phenylboronic acid.

Protocol: Catalytic Hydrogenation

This protocol yields the cis-isomer as the major product.

Reagents:

-

Substrate: Ethyl 6-phenylpicolinate (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C) or Platinum Oxide (

) -

Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH) with HCl

-

Hydrogen Source:

gas (Balloon or Parr shaker at 3-4 atm)

Step-by-Step Workflow:

-

Dissolution: Dissolve 10 mmol of ethyl 6-phenylpicolinate in 50 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 10 wt% of Pd/C catalyst under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

-

Hydrogenation: Purge the vessel with

and agitate at Room Temperature (25°C) under 4 atm pressure for 12–24 hours.-

Note: Acidic media (AcOH) protonates the pyridine nitrogen, facilitating reduction and often favoring the cis diastereomer.

-

-

Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash with EtOH.

-

Workup: Concentrate the filtrate under reduced pressure. Neutralize the residue with saturated

solution (pH ~9) and extract with Dichloromethane (DCM). -

Purification: Dry the organic layer over anhydrous

and concentrate. Purify via flash column chromatography (Hexane/Ethyl Acetate gradient).

Yield: Typically 85–95%.[4] Stereoselectivity: >9:1 cis:trans ratio is common in acidic media.

Pharmacological & Industrial Utility

While not a marketed drug itself, this molecule is a high-value intermediate.

C5aR Antagonist Synthesis

Ethyl 6-phenylpiperidine-2-carboxylate serves as a core scaffold for antagonists of the C5a receptor (CD88) , a G-protein coupled receptor involved in inflammatory responses. The piperidine ring provides a rigid template to orient the phenyl and carboxylate groups into specific hydrophobic and polar pockets of the receptor.

Structure-Activity Relationship (SAR) Logic

Figure 2: Strategic derivatization points of the scaffold for drug discovery.

Analytical Characterization

To validate the structure and stereochemistry, the following analytical signatures are diagnostic.

Proton NMR ( -NMR) Interpretation

-

Solvent:

-

C2-H (Methine): A doublet of doublets (dd) around

3.5–4.0 ppm.-

Cis-Isomer: If the proton is axial (substituent equatorial), it shows large diaxial coupling (

Hz) with the axial proton at C3.

-

-

C6-H (Benzylic Methine): A signal around

3.8–4.2 ppm. -

Aromatic Protons: Multiplet at

7.2–7.5 ppm (5H). -

Ethyl Ester: Quartet at

4.1 ppm (2H) and triplet at

Mass Spectrometry

-

Technique: ESI-MS or GC-MS.

-

Signal:

. -

Fragmentation: Loss of the ethoxycarbonyl group (

) is a common fragmentation pathway.

References

-

Synthesis of Piperidine Derivatives via Hydrogen

- Source: N

- Context: Detailed protocols for the reduction of pyridine-2-carboxyl

-

Link:[Link]

-

Stereochemistry of 2,6-Disubstituted Piperidines

- Source: Royal Society of Chemistry (RSC)

- Context: Analysis of thermodynamic stability and synthesis of cis-2,6-disubstituted piperidine alkaloids.

-

Link:[Link]

-

Process for Preparation of C5aR Antagonist Intermedi

-

Piperidine Derivatives in Pharmaceutical Applic

Sources

- 1. Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate | Benchchem [benchchem.com]

- 2. Carbohydrate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 3. cis/trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tdcommons.org [tdcommons.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data Guide: Ethyl 6-Phenylpiperidine-2-Carboxylate

This guide provides an in-depth technical analysis of the spectroscopic characterization of ethyl 6-phenylpiperidine-2-carboxylate , a critical intermediate in the synthesis of conformationally restricted amino acids and peptidomimetics.

Executive Summary & Compound Profile

Ethyl 6-phenylpiperidine-2-carboxylate (CAS: 1137664-24-4) serves as a pharmacophore scaffold in drug discovery, particularly for central nervous system (CNS) agents where the piperidine ring provides a rigid template for receptor binding.

The molecule possesses two chiral centers at C2 and C6. Synthetic routes—typically the catalytic hydrogenation of ethyl 6-phenylpicolinate—predominantly yield the cis-isomer (racemic mixture of (2R,6S) and (2S,6R)) due to the thermodynamic preference for a diequatorial conformation in the piperidine chair. This guide focuses on the characterization of this major diastereomer.

Chemical Identity

| Property | Detail |

| IUPAC Name | Ethyl 6-phenylpiperidine-2-carboxylate |

| CAS Number | 1137664-24-4 |

| Molecular Formula | C₁₄H₁₉NO₂ |

| Molecular Weight | 233.31 g/mol |

| Stereochemistry | Exists as cis (major) and trans diastereomers.[1] |

Synthesis & Stereochemical Logic

Understanding the synthesis is prerequisite to interpreting the spectra. The reduction of the pyridine precursor dictates the stereochemical outcome.

Figure 1: Catalytic hydrogenation pathway favoring the formation of the cis-2,6-disubstituted piperidine.

Spectroscopic Data Specifications

The following data represents the cis-isomer , where both the 2-carboxylate and 6-phenyl groups adopt an equatorial orientation in the chair conformation. This locks the C2 and C6 protons into axial positions, a critical feature for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ (Chloroform-d) is standard. Reference: TMS (0.00 ppm) or CHCl₃ residual (7.26 ppm).

¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment Logic |

| Ph-H | 7.20 – 7.45 | Multiplet | - | Aromatic protons (5H). |

| O-CH₂-CH₃ | 4.15 – 4.25 | Quartet | 7.1 | Characteristic ester methylene. |

| H-6 | 3.85 – 3.95 | dd | J ≈ 10, 3 | Axial proton. Large J (10 Hz) indicates anti-diaxial coupling to H5ax. |

| H-2 | 3.45 – 3.55 | dd | J ≈ 10, 3 | Axial proton. Large J (10 Hz) indicates anti-diaxial coupling to H3ax. |

| NH | 2.00 – 2.50 | Broad s | - | Exchangeable amine proton (shift varies with concentration). |

| Ring H3/H5 | 1.90 – 2.10 | Multiplet | - | Equatorial protons (deshielded). |

| Ring H3/H4/H5 | 1.50 – 1.80 | Multiplet | - | Axial/Equatorial overlap. |

| O-CH₂-CH₃ | 1.25 – 1.30 | Triplet | 7.1 | Ester methyl group. |

Expert Insight: The diagnostic feature of the cis-isomer is the large coupling constant (J ≈ 10–12 Hz) for H-2 and H-6 . This confirms that these protons are axial, placing the bulky Phenyl and Ester groups in the stable equatorial positions. In the trans-isomer, one of these signals would appear as a narrow multiplet (J < 5 Hz) due to an equatorial proton.

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Type | Shift (δ, ppm) | Assignment |

| C=O | 173.5 – 174.5 | Ester Carbonyl. |

| Ar-C (Ipso) | 143.0 – 144.0 | Quaternary aromatic carbon attached to C6. |

| Ar-C | 126.0 – 129.0 | Aromatic CH (Ortho, Meta, Para). |

| C-6 | 61.5 – 62.5 | Benzylic methine (deshielded by N and Ph). |

| C-2 | 59.0 – 60.5 | Alpha-amino methine (deshielded by N and COOR). |

| O-CH₂ | 60.8 – 61.2 | Ester methylene. |

| C-3, C-4, C-5 | 20.0 – 35.0 | Ring methylenes (C4 is usually most shielded). |

| CH₃ | 14.1 – 14.3 | Ester methyl. |

Infrared (IR) Spectroscopy

-

3300 – 3350 cm⁻¹: N-H stretch (secondary amine, weak/medium).

-

1725 – 1740 cm⁻¹: C=O stretch (ester, strong).

-

1600, 1495 cm⁻¹: C=C aromatic ring skeletal vibrations.

-

1150 – 1200 cm⁻¹: C-O-C stretch (ester).

Mass Spectrometry (MS)

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion: [M+H]⁺ = 234.15 (ESI).

-

Key Fragments (EI):

-

m/z 160: [M – COOEt]⁺ (Loss of ester group).

-

m/z 91: [C₇H₇]⁺ (Tropylium ion from phenyl group).

-

m/z 77: [C₆H₅]⁺ (Phenyl cation).

-

Experimental Protocol: Stereochemical Assignment

To rigorously validate the cis vs. trans stereochemistry, use the following self-validating NMR workflow.

Step 1: Sample Preparation

-

Dissolve 10 mg of the compound in 0.6 mL CDCl₃ .

-

Note: If N-H exchange broadening obscures coupling, add 1 drop of D₂O and shake to exchange the amine proton, or use DMSO-d₆ to sharpen signals (though shifts will change).

Step 2: 1D Decoupling / 2D COSY

Run a COSY spectrum to trace the spin system:

-

Identify the H-2 resonance (adjacent to ester).

-

Identify the H-6 resonance (adjacent to phenyl).

-

Confirm they do not couple to each other (separated by CH₂ groups).

Step 3: NOESY/ROESY (The Definitive Test)

Run a 2D NOESY experiment.

-

Cis-Isomer (Diequatorial substituents): H-2 and H-6 are both axial and on the same face (1,3-diaxial relationship relative to the ring plane, though separated by C3/C4/C5). However, the critical NOE is often between H-2/H-6 and the axial protons at C-4 .

-

Trans-Isomer: One substituent is axial.[2] If the Phenyl is equatorial (preferred), the H-6 is axial. The Ester would be axial, making H-2 equatorial. You would see strong NOE between H-2 (equatorial) and H-3 (axial/equatorial), but distinct coupling patterns.

Figure 2: Decision tree for stereochemical assignment based on vicinal coupling constants.

References

-

Bailey, P. D., et al. (1998). "The synthesis of enantiomerically pure 6-substituted pipecolic acid derivatives." Tetrahedron: Asymmetry, 9(14), 2441-2451. Link

-

Pellegrini, C., et al. (1996). "Synthesis of 2,6-disubstituted piperidines via hydrogenation of pyridine derivatives." Tetrahedron, 52(14), 4985-5002. Link

-

ChemicalBook. (2024). "Ethyl 6-phenylpiperidine-2-carboxylate Product Entry (CAS 1137664-24-4)." Link

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3] (General reference for piperidine conformational analysis).

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-Phenylpiperidine-2-carboxylate

This guide provides a comprehensive analysis of the ¹H NMR spectrum of ethyl 6-phenylpiperidine-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for its acquisition, and offer a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and conformational analysis.

Introduction: The Significance of Ethyl 6-Phenylpiperidine-2-carboxylate

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The precise substitution pattern and stereochemistry of this saturated heterocycle are critical determinants of its biological activity. Ethyl 6-phenylpiperidine-2-carboxylate, possessing substituents at the 2- and 6-positions, presents a fascinating case for NMR analysis due to the interplay of stereochemistry, conformational dynamics, and the electronic effects of the phenyl and carboxylate groups. A thorough understanding of its ¹H NMR spectrum is paramount for confirming its structure, assessing its purity, and gaining insights into its three-dimensional conformation in solution.

Theoretical Principles: Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of ethyl 6-phenylpiperidine-2-carboxylate is a composite of signals arising from the ethyl ester, the monosubstituted phenyl ring, and the disubstituted piperidine core. The chemical shift of each proton is governed by its local electronic environment, which is influenced by inductive effects, anisotropy, and conformational averaging.[1]

1. The Ethyl Ester Group:

-

Methylene Protons (-OCH₂CH₃): These protons are adjacent to an electron-withdrawing oxygen atom, leading to a downfield shift, typically in the range of δ 4.0-4.5 ppm.[2] They will appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4).

-

Methyl Protons (-OCH₂CH₃): These protons are further from the electronegative oxygen and will therefore resonate at a higher field (more shielded), typically around δ 1.2-1.4 ppm.[3][4] They will appear as a triplet due to coupling with the two methylene protons (n+1 rule, 2+1=3).

2. The Phenyl Group (-C₆H₅):

The protons on the monosubstituted benzene ring will exhibit chemical shifts in the aromatic region, generally between δ 7.0 and 7.5 ppm.[5][6] The substitution on the ring can lead to a complex splitting pattern, but for a simple phenyl group, the signals for the ortho, meta, and para protons may overlap, often appearing as a multiplet. The electron-donating or -withdrawing nature of the substituent influences the precise chemical shifts of these aromatic protons.[5][6]

3. The Piperidine Ring:

The protons on the 2,6-disubstituted piperidine ring present the most complex and informative region of the spectrum. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, and the presence of two chiral centers (C2 and C6) lead to diastereotopicity and complex spin-spin coupling patterns.[7][8][9]

-

H2 and H6 Protons: These are methine protons directly attached to the carbons bearing the substituents. Their chemical shifts will be influenced by the nature of the substituent. The H2 proton, being adjacent to the electron-withdrawing carboxylate group, is expected to be shifted downfield relative to the H6 proton, which is adjacent to the phenyl group.

-

H3, H4, and H5 Protons: These are methylene protons. Due to the chair conformation and the presence of chiral centers, the geminal protons on each of these carbons are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts. They will also exhibit both geminal and vicinal coupling, leading to complex multiplets. For instance, the protons at C3 will be coupled to the proton at C2 and the two protons at C4.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

A self-validating and robust experimental protocol is crucial for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

-

Analyte Purity: Ensure the ethyl 6-phenylpiperidine-2-carboxylate sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its good dissolving power and the convenient chemical shift reference of its residual protium signal at δ 7.26 ppm.[10]

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.[11][12]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at δ 0.00 ppm.[4]

-

Homogenization: Thoroughly mix the sample to ensure a homogeneous solution.

2. NMR Instrument Parameters:

The following is a general set of parameters for a high-resolution ¹H NMR experiment on a 400 MHz spectrometer. These may need to be optimized for the specific instrument and sample.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion. |

| Pulse Program | zg30 | A standard 30-degree pulse experiment for quantitative analysis. |

| Acquisition Time | 2-4 s | Ensures good digital resolution. |

| Relaxation Delay | 1-5 s | Allows for full relaxation of the protons between scans. |

| Number of Scans | 8-16 | Improves signal-to-noise ratio. |

| Spectral Width | 12-16 ppm | Covers the entire expected range of proton chemical shifts. |

| Temperature | 298 K | Standard room temperature. |

Experimental Workflow Diagram:

Caption: A streamlined workflow for acquiring a high-resolution ¹H NMR spectrum.

Spectral Interpretation: Assigning the Resonances

The following table provides an expected assignment for the ¹H NMR spectrum of ethyl 6-phenylpiperidine-2-carboxylate based on data from similar structures and general principles.[13]

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H | 7.2-7.4 | m | - | 5H |

| -OCH₂CH₃ | 4.1-4.3 | q | ~7.1 | 2H |

| H2 | 3.3-3.5 | m | - | 1H |

| H6 | 3.0-3.2 | m | - | 1H |

| H3eq, H5eq | 1.9-2.1 | m | - | 2H |

| H3ax, H5ax | 1.5-1.7 | m | - | 2H |

| H4 | 1.3-1.5 | m | - | 2H |

| -OCH₂CH₃ | 1.2-1.3 | t | ~7.1 | 3H |

| NH | Variable | br s | - | 1H |

Key Observations and Rationale:

-

The broad singlet for the NH proton is due to quadrupole broadening and potential chemical exchange. Its chemical shift can vary with concentration and solvent.

-

The multiplets for the piperidine ring protons (H2-H6) will likely overlap, making definitive assignment from the 1D spectrum alone challenging.

Advanced NMR Techniques for Unambiguous Assignment

Due to the complexity of the piperidine ring signals, two-dimensional (2D) NMR experiments are indispensable for a complete and accurate assignment.

1. COSY (Correlation Spectroscopy):

The COSY experiment reveals proton-proton couplings through bonds, typically over two to three bonds.[14] In the COSY spectrum of ethyl 6-phenylpiperidine-2-carboxylate, we would expect to see cross-peaks connecting:

-

H2 with the two H3 protons.

-

The two H3 protons with H2 and the two H4 protons.

-

The two H4 protons with the two H3 and the two H5 protons.

-

The two H5 protons with the two H4 protons and H6.

-

H6 with the two H5 protons.

-

The -OCH₂CH₃ methylene protons with the -OCH₂CH₃ methyl protons.

2. NOESY (Nuclear Overhauser Effect Spectroscopy):

The NOESY experiment identifies protons that are close to each other in space, providing through-space correlations. This is particularly useful for determining the relative stereochemistry and conformation of the piperidine ring. For example, in a chair conformation, NOE cross-peaks would be expected between axial protons on the same side of the ring (e.g., H2ax, H4ax, H6ax).

Structural Correlation Diagram:

Caption: Key COSY and potential NOESY correlations for structural elucidation.

Conclusion

The ¹H NMR spectrum of ethyl 6-phenylpiperidine-2-carboxylate is rich with structural information. While a one-dimensional spectrum provides initial insights into the presence of the key functional groups, a comprehensive analysis necessitates the use of two-dimensional techniques like COSY and NOESY to unravel the complex spin systems of the piperidine ring and confirm the stereochemical arrangement of the substituents. The methodologies and interpretative strategies outlined in this guide provide a robust framework for the structural characterization of this important heterocyclic compound and its analogues.

References

-

ResearchGate. (n.d.). Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. Retrieved from [Link]

- Mathew, B., et al. (2021). Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. Molecules, 26(11), 3326.

-

The Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

-

Gable, K. (n.d.). 1H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR chemical shifts, integrations, assignments and spin-spin.... Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. Retrieved from [Link]

-

Brown, W. P. (n.d.). ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. Doc Brown's Chemistry. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Reich, H. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). 2D NMR spectra of complex VI (CDCl 3 ): COSY (a) and NOESY (b). Retrieved from [Link]

-

AZoM. (2022, January 17). Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

- Augustine, M. P., Ochoa, G., & Casey, W. H. (2017). STEPS TO ACHIEVING HIGH-RESOLUTION NMR SPECTROSCOPY ON SOLUTIONS AT GPa PRESSURE. American Journal of Science, 317(6), 667–683.

-

University of Arizona. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

-

University of Oulu. (n.d.). 2D NMR A correlation map between two NMR parameters δ – δ COSY TOCSY NOESY ROESY, etc. δ. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

- Foroozandeh, M., Adams, R. W., & Nilsson, M. (2014). Ultrahigh-Resolution NMR Spectroscopy.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

- Imbach, P., et al. (2015). NMR-based conformational analysis of 2',6-disubstituted uridines and antiviral evaluation of new phosphoramidate prodrugs. Bioorganic & Medicinal Chemistry, 23(17), 5849-5856.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.

-

JoVE. (n.d.). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy. Retrieved from [Link]

- Wünsch, B., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(14), 1349-1361.

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

- D'yakonov, V. A., & D'yakonova, O. A. (2017). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules, 22(8), 1243.

- Gheorghiu, M. D., & Balaban, A. T. (2014). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Revue Roumaine de Chimie, 59(11-12), 1045-1056.

-

Majid Ali. (2022, December 7). 2D-NMR Working|Correlation Spectroscopy|COSY|NOESY [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 29). High Resolution Proton NMR Spectra. Retrieved from [Link]

- Abraham, R. J., & Mobli, M. (2007). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Magnetic Resonance in Chemistry, 45(10), 865-877.

- Williamson, D. S., et al. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry, 63(19), 10947-10957.

-

Bruker. (n.d.). NMR Sample Preparation. Retrieved from [Link]

- Aytac, S. P., & Yilmaz, I. (2022). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases.

-

Organic Chemistry Tutor. (2021, September 30). NMR Spectroscopy: Diastereotopism [Video]. YouTube. [Link]

- Kassen, F., et al. (2021). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 11(23), 13989-13999.

-

ResearchGate. (n.d.). The Resolusion of Ethyl (S)-Nipecotate and the New Synthesis of Ethyl-1- (2-Thiopheneacetyl)-3-Piperidine Carboxylate. Retrieved from [Link]

-

Slideshare. (n.d.). Cosy,nosy. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups?. Retrieved from [Link]

- Abraham, R. J., et al. (2009). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 47(12), 1054-1064.

- Ang, H. T., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6245-6252.

- Kim, C. U., & Lee, C. K. (1963). A Modified Method of Preparing 1-methyl 4-phenyl. The Korean Journal of Internal Medicine, 6(4), 201-203.

- Ippel, H., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8887.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. m.youtube.com [m.youtube.com]

- 10. organomation.com [organomation.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. rsc.org [rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Technical Analysis: 13C NMR Characterization of Ethyl 6-phenylpiperidine-2-carboxylate

Topic: 13C NMR Analysis of Ethyl 6-phenylpiperidine-2-carboxylate Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists

Executive Summary

Ethyl 6-phenylpiperidine-2-carboxylate represents a critical pharmacophore in medicinal chemistry, sharing structural homology with substituted piperidine alkaloids and phenidate-class psychostimulants. Its analysis is complicated by the presence of two chiral centers (C2 and C6), leading to cis and trans diastereomers that exhibit distinct pharmacological profiles and NMR signatures.

This guide provides a rigorous framework for the structural elucidation of this molecule using Carbon-13 Nuclear Magnetic Resonance (

Structural Context & Stereochemical Challenges

The molecule consists of a piperidine ring substituted at the 2-position with an ethyl ester and at the 6-position with a phenyl ring.

-

Numbering Scheme:

-

C2: Methine carbon

to Nitrogen and the Ester group. -

C6: Methine carbon

to Nitrogen and the Phenyl group. -

C3, C4, C5: Methylene bridge carbons.

-

-

Stereoisomerism:

-

Cis-Isomer: typically the thermodynamically preferred conformer where both bulky substituents (Phenyl and Ester) adopt an equatorial orientation in the chair conformation.

-

Trans-Isomer: Forces one substituent into an axial position, introducing significant 1,3-diaxial strain and altering the magnetic environment of the ring carbons.

-

Experimental Protocol (Self-Validating System)

To ensure reproducible data that allows for subtle stereochemical distinction, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4][5][6]

-

Solvent: Deuterated Chloroform (

) is the standard. It provides a consistent chemical shift reference (triplet at 77.16 ppm) and minimizes solute aggregation compared to DMSO- -

Concentration: 15–30 mg of analyte in 0.6 mL solvent. High concentration is vital for detecting quaternary carbons (C=O, Ipso-Ph) within reasonable scan times.

Instrument Parameters

-

Pulse Sequence: Proton-decoupled

C (typically zgpg30 or equivalent). -

Relaxation Delay (

): Set to 2.0 - 3.0 seconds .-

Causality: Quaternary carbons (C=O and C-Ipso) have long spin-lattice relaxation times (

). Insufficient delay leads to signal saturation and loss of these critical diagnostic peaks.

-

-

Scans (NS): Minimum 1024 scans for adequate signal-to-noise ratio (S/N) on quaternary carbons.

-

Spectral Width: 220 ppm (to capture the carbonyl region).[1][2]

Spectral Analysis & Assignment Logic

Region 1: The Downfield Diagnostic Zone (120–175 ppm)

This region confirms the functional groups and is less sensitive to stereochemistry but vital for structural validation.

-

Carbonyl (

): 170–175 ppm . The most deshielded signal. -

Phenyl Ipso Carbon: 140–145 ppm . This quaternary carbon usually appears as a shorter peak due to lack of NOE enhancement and long

. -

Aromatic CH: 126–129 ppm . Expect three distinct signals (ortho, meta, para) with high intensity due to NOE.

Region 2: The Heterocyclic Methines (50–65 ppm)

This is the "Fingerprint Region" for the piperidine core.

-

Ester Methylene (

): ~60–61 ppm . -

C2 & C6 Methines: 55–65 ppm .

-

differentiation: C2 is

to a carbonyl; C6 is benzylic. While chemical shifts may overlap, HMBC correlation is the gold standard for assignment (C2 couples to C=O; C6 couples to Phenyl-Ipso).

-

Region 3: The Upfield Aliphatic Zone (10–35 ppm)

-

C3, C4, C5: 20–35 ppm .

-

Ester Methyl (

): ~14 ppm .

Stereochemical Determination: The -Gauche Effect

The most authoritative method for distinguishing cis from trans without X-ray crystallography is the

-

Mechanism: In the trans isomer, one substituent is axial. An axial substituent sterically compresses the

-carbons (3 bonds away) and the carbon bearing the substituent itself, leading to an upfield shift (shielding) of 3–6 ppm compared to the equatorial counterpart. -

Diagnostic Rule: If the C2/C6 signals or the neighboring methylene signals (C3/C5) appear significantly upfield (lower ppm) in one isomer compared to the other, that isomer likely holds the axial substituent (usually the trans isomer).

Summary Table of Predicted Shifts

| Carbon Environment | Label | Approx. Shift (ppm) | Multiplicity (DEPT-135) | Assignment Logic |

| Carbonyl | C=O | 171.0 - 174.0 | Quaternary (No signal) | Most deshielded, ester characteristic. |

| Phenyl Ipso | Ph-C1' | 140.0 - 144.0 | Quaternary (No signal) | Weak intensity, benzylic attachment. |

| Phenyl CH | Ph-Ar | 126.0 - 129.0 | Up (+) | Intense aromatic signals. |

| Ester O-CH2 | Et-CH2 | 60.0 - 61.0 | Down (-) | Deshielded by Oxygen. |

| Piperidine C2 | C2 | 58.0 - 64.0 | Up (+) | |

| Piperidine C6 | C6 | 58.0 - 64.0 | Up (+) | |

| Piperidine C3/C5 | C3/C5 | 28.0 - 35.0 | Down (-) | Methylene bridge. Sensitive to stereochem. |

| Piperidine C4 | C4 | 20.0 - 25.0 | Down (-) | Furthest from substituents. |

| Ester Methyl | Et-CH3 | 14.0 - 14.5 | Up (+) | Most shielded terminal methyl. |

Analytical Workflow Visualization

The following diagram illustrates the logical flow for assigning the structure and stereochemistry of the title compound.

Figure 1: Decision tree for the structural and stereochemical assignment of 2,6-disubstituted piperidines via 13C NMR.

Advanced Validation Techniques

To elevate the analysis from "probable" to "definitive," the following 2D NMR experiments are required:

-

HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: Links the proton resonances to their attached carbons.

-

Benefit: Resolves the overlap between the Ester

and the Piperidine C2/C6 methines.

-

-

HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: Long-range coupling (2-3 bonds).

-

Critical Check: The C2 proton will show a correlation to the Ester Carbonyl (172 ppm). The C6 proton will show a correlation to the Phenyl Ipso carbon (142 ppm). This definitively assigns the regiochemistry.[3]

-

-

NOESY (Nuclear Overhauser Effect Spectroscopy):

-

Purpose: Spatial proximity.[3]

-

Cis-Confirmation: In the cis-(e,e) isomer, H2 and H6 are both axial. A strong NOE correlation between H2 and H6 (diaxial relationship) confirms the cis stereochemistry.

-

References

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts and Coupling Constants. Chemistry LibreTexts. Retrieved from [Link]

- Bailey, W. F., & Wiberg, K. B. (1988). Conformational Analysis of 2-Substituted Piperidines: The Gamma-Gauche Effect. Journal of Organic Chemistry. (Contextual grounding on piperidine ring currents and steric shifts).

-

National Institutes of Health (NIH). (2019). Questioning the γ-gauche effect: stereoassignment of 1,3-disubstituted-tetrahydro-β-carbolines. PubMed Central. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Spectroscopy: Proton and Carbon-13. Retrieved from [Link]

Sources

Technical Guide: Discovery & Characterization of Ethyl 6-Phenylpiperidine-2-Carboxylate Derivatives

Executive Summary

The ethyl 6-phenylpiperidine-2-carboxylate scaffold represents a distinct class of conformationally constrained monoamine transporter ligands. Unlike the widely studied 2,3-disubstituted analogs (e.g., methylphenidate) or 3,4-disubstituted phenyltropanes (e.g., cocaine), the 2,6-disubstituted pipecolate (piperidine-2-carboxylic acid) core offers a unique "bridge" geometry. This structure forces the phenyl and carboxylate moieties into specific spatial orientations that probe the boundaries of the Dopamine Transporter (DAT) orthosteric binding site.

This guide details the technical discovery pipeline for this series, focusing on the stereoselective synthesis of the cis-isomer, the structure-activity relationship (SAR) governing DAT selectivity, and the rigorous protocols required for pharmacological validation.

Chemical Rationale & Scaffold Design

The "Constrained Dopamine" Hypothesis

The primary objective in designing 6-phenylpiperidine-2-carboxylates is to mimic the bioactive conformation of dopamine while blocking uptake. The piperidine ring serves as a rigid template, reducing the entropic penalty of binding.

-

2-Position (Carboxylate): Mimics the ethylamine side chain functionality or provides an electrostatic anchor similar to the ester in cocaine. The ethyl ester specifically increases lipophilicity (

) compared to the methyl analog, enhancing blood-brain barrier (BBB) permeability. -

6-Position (Phenyl): Provides the necessary

stacking interaction with phenylalanine residues (e.g., Phe76) within the DAT binding pocket.

Stereochemical Criticality: The cis-Advantage

The 2,6-disubstitution creates two diastereomers: cis and trans.

-

cis-2,6-isomer: The carboxylate and phenyl groups occupy equatorial positions (in the diequatorial conformer), creating a "U-shaped" topology that aligns closely with the pharmacophore of high-affinity DAT inhibitors like GBR-12909.

-

trans-2,6-isomer: Often displays significantly reduced affinity due to steric clash with transmembrane domain 3 (TM3) of the transporter.

Synthetic Pathways[1][2]

The synthesis of ethyl 6-phenylpiperidine-2-carboxylate requires controlling the relative stereochemistry at C2 and C6. The most robust route involves the hydrogenation of pyridine precursors.

Pathway A: Pyridine Reduction (The "Classic" Route)

This method utilizes 6-phenylpicolinic acid as the starting material. The aromatic pyridine ring is reduced to the saturated piperidine.

-

Step 1: Esterification. 6-Phenylpicolinic acid

Ethyl 6-phenylpicolinate (EtOH, -

Step 2: Catalytic Hydrogenation. Reduction using

(Adams' catalyst) in acetic acid.-

Mechanism:[1] The catalyst approaches the face of the pyridine ring. In acidic media, the protonated nitrogen directs the adsorption, favoring the cis-isomer (syn-addition of hydrogen).

-

Visualization of Synthetic Workflow

Figure 1: Stereoselective synthesis pathway favoring the bioactive cis-conformer via catalytic hydrogenation.

Pharmacological Profiling[4][5]

Binding Affinity (Ki) & Selectivity

The ethyl ester derivative functions as a monoamine reuptake inhibitor. The "Activity Cliff" is sharp for this scaffold; minor changes in the ester chain length (Methyl vs Ethyl) or the phenyl ring substitution (4-F, 3,4-Cl) drastically alter the selectivity profile.

Comparative Data (Simulated Representative Values):

| Compound | Configuration | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Selectivity (DAT/SERT) |

| Ethyl 6-phenylpipecolate | cis-2,6 | 45 | >5,000 | 320 | >100 (Selective) |

| Methyl 6-phenylpipecolate | cis-2,6 | 28 | >10,000 | 210 | >350 (Highly Selective) |

| Ethyl 6-phenylpipecolate | trans-2,6 | 1,200 | >10,000 | >5,000 | Inactive |

| Methylphenidate (Ref) | threo-2,2' | 120 | >10,000 | 400 | Selective |

Note: The cis-2,6-scaffold generally exhibits lower potency than the 2,3-scaffold (Ritalin) but offers a unique tool to probe the "vestibule" of the transporter.

Mechanism of Action Diagram

Figure 2: Pharmacological cascade. The ligand stabilizes the transporter in an outward-facing conformation, preventing dopamine translocation.

Experimental Protocols

Protocol A: Synthesis of cis-Ethyl 6-phenylpiperidine-2-carboxylate

Reagents:

-

6-Phenylpicolinic acid (CAS: 29632-74-4)

-

Ethanol (Anhydrous)

-

Sulfuric Acid (Conc.)

-

Platinum(IV) oxide (

) -

Glacial Acetic Acid

Procedure:

-

Esterification: Dissolve 6-phenylpicolinic acid (5.0 g) in ethanol (50 mL). Add

(0.5 mL) dropwise. Reflux for 12 hours. Evaporate solvent, neutralize with -

Hydrogenation: Dissolve the ester (2.0 g) in glacial acetic acid (30 mL). Add

(200 mg). -

Reaction: Place in a Parr hydrogenation apparatus. Pressurize to 50 psi

. Agitate at room temperature for 24 hours.-

Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The UV-active pyridine spot will disappear; the product is non-UV active (stain with Dragendorff or Iodine).

-

-

Workup: Filter catalyst through Celite. Concentrate filtrate. Basify residue with saturated

to pH 9. Extract with -

Purification: The crude oil contains ~80:20 cis:trans. Separate via flash column chromatography (Silica gel, Hexane:EtOAc 4:1). The cis-isomer typically elutes second due to interaction with silica.

Protocol B: [3H]WIN 35,428 Radioligand Binding Assay (DAT)

Purpose: To determine the affinity (

-

Tissue Preparation: Rat striatal membranes are homogenized in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Incubation:

-

Total volume: 500

. -

Radioligand: 0.5 nM

WIN 35,428 (highly selective DAT marker). -

Test Compound: Ethyl 6-phenylpiperidine-2-carboxylate (

to -

Non-specific binding defined by: 30

(-)Cocaine.

-

-

Condition: Incubate for 2 hours on ice (

). -

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI. Wash

with ice-cold buffer. -

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

References

-

Sadiq, A., & Sewald, N. (2013). 6-Alkynyl- and 6-aryl-substituted (R)-pipecolic acid derivatives.[2] Organic Letters, 15(11), 2720–2722. [Link]

-

Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter.[1] Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. [Link]

-

Carroll, F. I., et al. (2004). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. Journal of Medicinal Chemistry, 47(12), 2973-2978. (Provides context on substituted piperidine/propiophenone SAR). [Link]

-

Wang, K. H., et al. (2015). Structure of the Drosophila dopamine transporter in a complex with cocaine. Nature, 521, 322–327. (Structural basis for orthosteric binding). [Link]

Sources

Methodological & Application

Application Notes and Protocols: Chiral Resolution of Ethyl 6-Phenylpiperidine-2-carboxylate

Introduction: The Imperative of Chirality in Modern Drug Development

In the landscape of pharmaceutical sciences, the stereochemical nature of a molecule is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological, metabolic, and toxicological profiles. The classic, tragic example of Thalidomide underscores the critical need to isolate and evaluate individual stereoisomers. Ethyl 6-phenylpiperidine-2-carboxylate is a chiral heterocyclic compound featuring two stereocenters, making it a valuable scaffold and intermediate in the synthesis of complex pharmaceutical agents. Its piperidine core is a prevalent motif in numerous centrally active drugs.

The successful separation of its racemic mixture into enantiomerically pure forms is a crucial step in developing stereochemically defined drug candidates. This guide provides a detailed exploration of field-proven methodologies for the chiral resolution of ethyl 6-phenylpiperidine-2-carboxylate, grounded in established chemical principles. We will delve into the mechanistic basis of diastereomeric salt crystallization and enzymatic kinetic resolution, offering step-by-step protocols designed for practical application in a research and development setting. Furthermore, we will detail the essential analytical techniques required to validate the stereochemical purity of the isolated enantiomers.

Part 1: Resolution via Diastereomeric Salt Formation

Expertise & Experience: The Causality of Crystallization

The most established and industrially scalable method for resolving racemic amines is through the formation of diastereomeric salts.[1][2] This technique leverages a fundamental principle of stereochemistry: while enantiomers share identical physical properties, diastereomers do not.[3] By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), we form a pair of diastereomeric salts: [(+)-Amine·(+)-Acid] and [(-)-Amine·(+)-Acid]. These salts possess distinct physicochemical properties, most critically, different solubilities in a given solvent system. This solubility differential allows for their separation via fractional crystallization.[2][3]

The choice of resolving agent and solvent is the most critical experimental variable and often requires empirical screening. The ideal combination results in one diastereomeric salt being significantly less soluble, allowing it to crystallize from the solution while the other remains in the mother liquor. Chiral acids like tartaric acid and its derivatives are frequently employed for resolving amines.[4] For piperidine derivatives specifically, derivatives of tartaric acid have proven highly effective.[5]

Workflow: Diastereomeric Salt Resolution

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol is a robust starting point. Optimization of solvent, temperature, and concentration is recommended for maximizing yield and enantiomeric purity.

Materials:

-

Racemic ethyl 6-phenylpiperidine-2-carboxylate

-

Chiral resolving agent (e.g., Di-benzoyl-L-tartaric acid or (+)-Tartaric acid)

-

Solvent (e.g., Ethanol, Methanol, Ethyl Acetate, or mixtures thereof)

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 2 M)

-

Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Standard laboratory glassware, heating mantle, and vacuum filtration apparatus

Procedure:

-

Salt Formation:

-

In an appropriately sized flask, dissolve 1.0 equivalent of racemic ethyl 6-phenylpiperidine-2-carboxylate in a suitable solvent (e.g., ethanol). The volume should be sufficient to achieve complete dissolution upon heating.

-

In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., Di-benzoyl-L-tartaric acid) in the same solvent, heating gently if necessary. Note: Using 0.5 equivalents of a diprotic acid like tartaric acid can be effective and more economical.

-

Add the resolving agent solution to the racemic amine solution with stirring. Heat the combined solution to reflux to ensure complete dissolution of the salts.

-

-

Fractional Crystallization:

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for selective crystallization.

-

If crystallization is sluggish, scratching the inside of the flask with a glass rod or seeding with a previously formed crystal can induce nucleation.

-

Once crystallization at room temperature is complete, the flask may be placed in a refrigerator (e.g., 4 °C) for several hours to maximize the yield of the less soluble salt.[2]

-

-

Isolation of the Diastereomeric Salt:

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals sparingly with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.[2]

-

Dry the crystals under vacuum. Retain the mother liquor for recovery of the other enantiomer.

-

-

Liberation of the Free Amine:

-

Suspend the dried diastereomeric salt crystals in water.

-

Add 2 M NaOH solution dropwise with vigorous stirring until the pH is basic (pH > 10) and all solids have dissolved. This deprotonates the amine, converting it to the free base.[4]

-

Extract the aqueous solution multiple times with an organic solvent like dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ethyl 6-phenylpiperidine-2-carboxylate.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the product using a validated chiral HPLC method (see Part 3).

-

Data Presentation: Screening Parameters

| Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield (%) | e.e. (%) |

| (+)-Tartaric Acid | Ethanol | 1:0.5 | TBD | TBD |

| (-)-Tartaric Acid | Ethanol | 1:0.5 | TBD | TBD |

| Di-benzoyl-L-tartaric acid | Ethyl Acetate | 1:1 | TBD | TBD |

| Di-benzoyl-D-tartaric acid | Methanol/Water | 1:1 | TBD | TBD |

| (S)-(+)-Mandelic Acid | Isopropanol | 1:1 | TBD | TBD |

| TBD: To Be Determined experimentally. |

Part 2: Enzymatic Kinetic Resolution (EKR)

Expertise & Experience: The Selectivity of Biocatalysis

Enzymatic Kinetic Resolution (EKR) offers a powerful and highly selective alternative to classical resolution methods.[6] This technique exploits the inherent stereoselectivity of enzymes, particularly lipases, which can differentiate between enantiomers of a substrate.[7] For a racemic ester like ethyl 6-phenylpiperidine-2-carboxylate, a lipase can catalyze the hydrolysis of one enantiomer to its corresponding carboxylic acid at a significantly higher rate than the other.[6]

The reaction is allowed to proceed to approximately 50% conversion. At this point, the mixture ideally contains one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid, allowing for their separation based on their different chemical properties (e.g., solubility in acidic vs. basic aqueous solutions). The efficiency of an EKR is often described by the enantiomeric ratio (E), a measure of the enzyme's selectivity. High E-values (>100) are indicative of an excellent separation.[7]

Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of a racemic ester.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

Materials:

-

Racemic ethyl 6-phenylpiperidine-2-carboxylate

-

Lipase (e.g., immobilized Candida antarctica Lipase B (Novozym 435), Candida rugosa Lipase (CRL), or Pseudomonas cepacia Lipase (PCL))

-

Phosphate buffer (e.g., 0.1 M, pH 7.0)

-

Organic co-solvent (optional, e.g., isooctane or THF)

-

Aqueous HCl solution (e.g., 1 M)

-

Organic extraction solvent (e.g., Ethyl Acetate)

-

Standard laboratory glassware, incubator shaker, and pH meter

Procedure:

-

Reaction Setup:

-

To a flask, add the racemic ethyl 6-phenylpiperidine-2-carboxylate (e.g., 10 mg/mL).[7]

-

Add phosphate buffer (pH 7.0) to create a suspension or solution. A biphasic system with an organic solvent like isooctane can also be used to improve substrate solubility.[7]

-

Add the lipase (e.g., 2.5:1 enzyme:substrate w/w ratio for some systems).[7] Immobilized enzymes are preferred for ease of recovery.

-

-

Incubation and Monitoring:

-

Incubate the mixture in a shaker at a controlled temperature (e.g., 40-45 °C).[7]

-

Monitor the reaction progress by periodically taking small aliquots, quenching the reaction, and analyzing by TLC or HPLC to determine the conversion percentage. The goal is to stop the reaction as close to 50% conversion as possible.

-

-

Work-up and Separation:

-

Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. If using a free enzyme, it can be denatured and precipitated.

-

Transfer the reaction mixture to a separatory funnel. Extract with ethyl acetate to recover the unreacted, enantiomerically enriched ester.

-

Acidify the remaining aqueous layer with 1 M HCl to a pH of ~2-3. This protonates the carboxylate product.

-

Extract the aqueous layer again with ethyl acetate to recover the enantiomerically enriched carboxylic acid.

-

Dry and concentrate the respective organic layers to isolate the two resolved products.

-

-

Analysis:

-

Determine the enantiomeric excess (e.e.) of the unreacted ester and the product acid using chiral HPLC. The acid may need to be re-esterified (e.g., with diazomethane or TMS-diazomethane) to be analyzed on the same column as the starting material.

-

Part 3: Analytical Protocol for Determining Enantiomeric Purity

Trustworthiness: The Self-Validating System

A resolution protocol is only as reliable as the analytical method used to verify its outcome. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess of chiral compounds.[8] The method must be validated to ensure it is linear, accurate, and precise.

Protocol: Chiral HPLC Method Development

Instrumentation & Columns:

-

HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP) column. Polysaccharide-based columns such as Chiralpak IG-3 or similar are excellent starting points for screening.[8]

Procedure:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of a non-polar alkane and a polar alcohol modifier. A typical starting point is 70:30 (v/v) Methanol / 10 mM Ammonium Acetate.[8]

-

For basic amines like the target molecule, adding a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can significantly improve peak shape and resolution.

-

Degas the mobile phase thoroughly before use.

-

-

Sample Preparation:

-

Prepare a stock solution of the racemic starting material (~1 mg/mL) in the mobile phase to serve as a reference standard.

-

Prepare samples of the resolved products at a similar concentration.

-

-

Chromatographic Conditions:

-

Data Analysis and Calculation:

-

Inject the racemic standard to determine the retention times of both enantiomers.

-

Inject the resolved samples.

-

Integrate the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (e.e.) using the following formula:

-

e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

-

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

-

-

References

-

Chiral resolution - Wikipedia. Wikipedia. [Link]

-

Diastereomeric recrystallization - Wikipedia. Wikipedia. [Link]

-

Chiral resolution - chemeurope.com. chemeurope.com. [Link]

- Process for resolving racemic mixtures of piperidine derivatives (WO2002068391A1).

-

Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. National Center for Biotechnology Information (NCBI), PMC. [Link]

-

Strategies for chiral separation: from racemate to enantiomer. National Center for Biotechnology Information (NCBI), PMC. [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. ACS Publications. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology. [Link]

Sources

- 1. Chiral resolution - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]

- 4. Chiral_resolution [chemeurope.com]

- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

Application Note: A Strategic Approach to Characterizing Ethyl 6-Phenylpiperidine-2-Carboxylate Activity Using Cell-Based Assays

Abstract

The ethyl 6-phenylpiperidine-2-carboxylate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Its structural similarity to known ligands suggests potential interactions with a range of targets, including monoamine transporters, G-protein coupled receptors (GPCRs), and sigma receptors.[1][2] This application note presents a comprehensive, multi-tiered strategy for researchers and drug development professionals to systematically characterize the bioactivity of this compound class. We provide detailed, validated protocols for a suite of cell-based assays, moving from broad primary screening to specific secondary assays for mechanistic elucidation. The methodologies are designed to be robust and self-validating, incorporating field-proven insights to explain the rationale behind experimental choices and ensure data integrity.

Introduction: The Phenylpiperidine Scaffold

The phenylpiperidine motif is a cornerstone in the design of centrally active therapeutic agents. Its rigid structure allows for precise stereochemical presentation of functional groups, making it an ideal scaffold for targeting complex binding pockets within receptors and transporters.[1] Analogs of ethyl 6-phenylpiperidine-2-carboxylate have been investigated for a variety of activities, from opioid analgesia to sigma receptor modulation and antiproliferative effects.[2][3]

Given this potential for polypharmacology, a systematic and logical screening cascade is essential to efficiently identify the primary biological target(s) and mechanism of action for any new analog. A non-targeted approach can lead to ambiguous results and wasted resources. The strategy outlined herein provides a rational workflow, beginning with high-throughput screens against the most probable target families and progressing to more detailed pharmacological studies to confirm and quantify activity.

This guide is structured to empower researchers to:

-

Identify the primary target class of a novel phenylpiperidine compound.

-

Quantify its potency and efficacy through dose-response analysis.

-

Elucidate its fundamental mechanism of action (e.g., inhibitor vs. substrate, agonist vs. antagonist).

The following diagram illustrates the proposed workflow for characterizing a novel compound such as ethyl 6-phenylpiperidine-2-carboxylate.

Caption: Workflow for characterizing novel phenylpiperidine compounds.

Tier 1: Primary Screening Protocols

The initial goal is to cast a wide yet targeted net to determine which major protein family the compound interacts with. We recommend performing screens for monoamine transporter, sigma receptor, and broad GPCR activity in parallel.

Protocol 1: Monoamine Transporter Uptake Assay (Fluorescence-Based)

Rationale: Many centrally-acting drugs, including psychostimulants and antidepressants, function by modulating the activity of monoamine transporters: Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT).[4] These transporters clear neurotransmitters from the synaptic cleft. Inhibition of this process prolongs neurotransmitter signaling.[5] Modern fluorescence-based kits offer a high-throughput, non-radioactive alternative to classic [3H]-substrate uptake assays.[6][7] The principle involves a fluorescent substrate that is taken up by the cell via the transporter. Inhibition of the transporter prevents this uptake, resulting in a measurable change in fluorescence.[6][8]

Caption: Principle of the fluorescence-based transporter uptake assay.

Methodology:

-

Cell Culture:

-

Use HEK-293 cells stably expressing human DAT (hDAT), hSERT, or hNET. Culture cells to ~80-90% confluency.

-

Expert Insight: HEK-293 cells are recommended due to their low endogenous transporter expression and robust growth characteristics, providing a clean background for the assay.[9]

-

Seed cells at a density of 40,000–60,000 cells/well in a 96-well, black-walled, clear-bottom plate and incubate for 20-24 hours.[8]

-

-

Assay Execution:

-

Prepare assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Remove culture medium from cells and wash once with 100 µL of assay buffer.

-

Add 90 µL of assay buffer containing the fluorescent transporter substrate and quencher dye (as per manufacturer's instructions, e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[6]

-

Add 10 µL of test compound (ethyl 6-phenylpiperidine-2-carboxylate) at 10x final desired concentration (e.g., 10 µM for a primary screen) or vehicle (DMSO) for control wells.

-

Self-Validation: Include a known inhibitor as a positive control (e.g., 10 µM Cocaine for DAT, 1 µM Fluoxetine for SERT, 1 µM Desipramine for NET).[10]

-

-

Data Acquisition:

-

Immediately place the plate in a bottom-reading fluorescence plate reader.

-

Measure fluorescence intensity (e.g., EX/EM wavelengths appropriate for the kit) every 1-2 minutes for 30-60 minutes (kinetic mode) or at a single endpoint after a 20-minute incubation.[7]

-

-

Data Analysis:

-

Calculate the percentage inhibition relative to the vehicle (0% inhibition) and positive control (100% inhibition) wells.

-

A significant inhibition (typically >50%) flags the compound as a "hit" for that specific transporter.

-

| Parameter | Recommended Value | Rationale |

| Cell Line | HEK-293 expressing hDAT, hSERT, or hNET | Provides specific, high-level expression of the target transporter.[11] |

| Seeding Density | 40k-60k cells/well (96-well) | Ensures a confluent monolayer for consistent results.[8] |

| Primary Screen Conc. | 10 µM | Standard concentration to identify moderately potent hits. |

| Positive Controls | Cocaine (DAT), Fluoxetine (SERT), Desipramine (NET) | Validates assay performance and provides a benchmark for inhibition. |

| Readout | Kinetic or Endpoint Fluorescence | Kinetic mode provides mechanistic data, while endpoint is faster for HTS.[7] |

Protocol 2: Sigma Receptor Radioligand Binding Assay

Rationale: Phenylpiperidine derivatives are classic ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors.[3] These receptors are implicated in a range of CNS disorders and cancer.[12][13] A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a receptor. The assay measures the ability of the test compound to displace a known high-affinity radioligand from the receptor.

Methodology:

-

Membrane Preparation:

-

Use cell membranes prepared from cell lines overexpressing either human σ1 or σ2 receptors (e.g., HEK-293 or CHO cells). Alternatively, commercially prepared membranes can be used.

-

-

Assay Execution (96-well format):

-

In each well, combine:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand:

-

Test compound (ethyl 6-phenylpiperidine-2-carboxylate) at a screening concentration of 10 µM.

-

Membrane preparation (25-50 µg protein per well).

-

-

-

Controls for Self-Validation:

-

Total Binding: Wells with radioligand and membranes, but no test compound.

-

Non-Specific Binding (NSB): Wells with radioligand, membranes, and a high concentration (e.g., 10 µM) of a known high-affinity ligand (e.g., Haloperidol) to saturate all specific binding sites.[14]

-

Positive Control: A known sigma ligand (e.g., Haloperidol or NE-100) to confirm displacement.

-

-

Incubation and Harvesting:

-

Incubate the plate at 37°C for 120 minutes to reach equilibrium.[14]

-

Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Place filters in scintillation vials with scintillation cocktail.

-

Count radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Calculate % Inhibition = (1 - [(Specific Binding with Test Compound) / (Total Specific Binding)]) * 100.

-

A significant inhibition (>50%) indicates a hit.

-

Tier 2: Secondary & Confirmatory Assays

If a hit is identified in the primary screens, the following focused assays are required to determine potency and mechanism of action.

Protocol 2A: Monoamine Transporter Dose-Response (IC₅₀ Determination)

Rationale: To quantify the potency of a transporter hit, a dose-response curve is generated. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing compound activity.

Methodology:

-

This protocol is identical to the Tier 1 Monoamine Transporter Uptake Assay , with one key difference:

-

Instead of a single concentration, prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM down to the low nM range).

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value. This can be done using software like GraphPad Prism.[4]

Protocol 2B: Transporter Efflux Assay

Rationale: Compounds that interact with monoamine transporters can be classified as either reuptake inhibitors (blockers) or substrate-releasers (which cause the transporter to run in reverse).[4] This is a critical mechanistic distinction; for example, cocaine is primarily a reuptake inhibitor, while amphetamine is a releaser. An efflux assay measures the ability of a compound to induce the release of a pre-loaded substrate from the cells.

Methodology:

-

Cell Culture and Plating: Use the same transporter-expressing cell lines as in the uptake assays.

-

Substrate Loading:

-

Incubate the cells with a radiolabeled substrate (e.g., [³H]-dopamine for DAT-expressing cells) for 30-60 minutes at 37°C. This allows the cells to accumulate the substrate.

-

-

Washing: Wash the cells multiple times with ice-cold buffer to remove all extracellular substrate.

-

Inducing Efflux:

-

Add buffer containing a serial dilution of the test compound.

-

Self-Validation: Include a known releasing agent as a positive control (e.g., d-amphetamine for DAT) and a reuptake inhibitor as a negative control (e.g., cocaine for DAT).

-

-

Sample Collection: At specific time points (e.g., 0, 5, 10, 20 minutes), collect the extracellular buffer from the wells.

-

Data Acquisition and Analysis:

-

Measure the radioactivity in the collected buffer using a scintillation counter.

-

At the end of the experiment, lyse the cells and measure the remaining intracellular radioactivity.

-

Calculate the percentage of substrate released at each time point for each concentration.

-

Plot the % release against the compound concentration to determine the EC₅₀ for efflux. A compound that shows a concentration-dependent increase in efflux is classified as a releaser.

-

Protocol 2D: GPCR Functional Assay (cAMP Accumulation)

Rationale: If the primary calcium flux assay indicated a hit, it suggests activity at a Gq-coupled GPCR. However, many important GPCRs (including opioid subtypes) signal through Gs (stimulating adenylyl cyclase) or Gi (inhibiting adenylyl cyclase), which respectively increase or decrease intracellular cyclic AMP (cAMP).[16] A cAMP accumulation assay is essential to detect activity at these targets.

Methodology:

-

Principle: Modern cAMP assays are typically competitive immunoassays using technologies like HTRF (Homogeneous Time-Resolved Fluorescence). Intracellular cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody.[16]

-

Cell Culture: Use a cell line expressing the GPCR of interest (e.g., CHO-μ-opioid receptor).

-

Assay Execution (Agonist Mode):

-

Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Causality: PDE inhibitors prevent the degradation of cAMP, amplifying the signal and increasing the assay window.

-

Add a serial dilution of the test compound.

-

Incubate for 30 minutes at room temperature.

-

Add the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate).

-

Incubate for 60 minutes.

-

Read the plate on an HTRF-compatible reader.

-

-

Assay Execution (Antagonist Mode):

-

Pre-incubate the cells with a serial dilution of the test compound.

-

Add a known agonist for the receptor at its EC₈₀ concentration. Causality: Using an EC₈₀ concentration of the agonist ensures the assay is sensitive to competitive inhibition.

-

Follow the remaining steps for the agonist mode assay.

-

-

Data Analysis:

-

Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve.

-

For agonist mode, plot cAMP concentration vs. log[compound] to determine EC₅₀ and Eₘₐₓ.

-

For antagonist mode, plot the response vs. log[compound] to determine the IC₅₀.

-

References

-

Khan, I., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

-

BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. BioIVT. [Link]

-

MySkinRecipes. (n.d.). Ethyl 6-phenylpiperidine-2-carboxylate. MySkinRecipes. [Link]

-

Bell, K. H., & Portoghese, P. S. (1973). Analgesic action of ethyl 4-phenylpiperidine-4-carboxylates with oxygenated 1-substituents. Journal of medicinal chemistry, 16(3), 247-253. [Link]

-

Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.15.1-12.15.22. [Link]

-

Vashchenko, O. V., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

Müller, C., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 4(1), 1-10. [Link]

-

Gümüş, M. K., et al. (2024). Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

-

Van den Eynde, T., et al. (2023). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry. [Link]

-

BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. BioIVT. [Link]

-

Abate, C., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.29.1-1.29.14. [Link]

-

Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit Product Insert. Molecular Devices. [Link]

-

Nielsen, S. M., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Neuroscience Methods, 300, 1-7. [Link]

-

Thomsen, W., & Frazer, J. (2005). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 1(4), 363-372. [Link]

-

Dale, T. J., & Townsend, C. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

-

Zhang, J. H., et al. (2007). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Assay and drug development technologies, 5(5), 655-664. [Link]

-

Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

-

Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]

-

Hahn, M. K., et al. (2005). A Mutation in the Human Norepinephrine Transporter Gene (SLC6A2) Associated with Orthostatic Intolerance Disrupts Surface Expression of Mutant and Wild-Type Transporters. Journal of Neuroscience, 25(39), 8990-8998. [Link]

- Zimmerman, D. M., et al. (1993). Peripherally selective piperidine carboxylate opioid antagonists.

-

Pramod, A. B., et al. (2013). Model Systems for Analysis of Dopamine Transporter Function and Regulation. ACS Chemical Neuroscience, 4(1), 76-86. [Link]

-

Radford, E. J., et al. (2023). Sigma receptor ligands are potent anti-prion compounds that act independently of sigma receptor binding. bioRxiv. [Link]

-